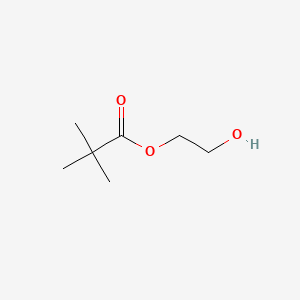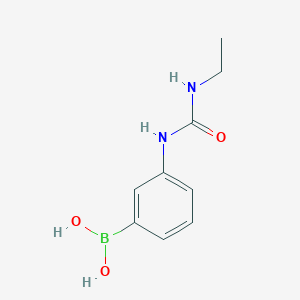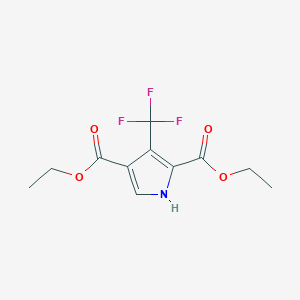
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoromethyl-substituted 1,3-dicarbonyl compounds with suitable amines or amides. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyridines: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylated Quinolines: These compounds also contain the trifluoromethyl group and are used in various applications.
Uniqueness
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate is unique due to its specific structure, which combines the pyrrole ring with the trifluoromethyl group. This combination imparts distinct chemical and physical properties that are not found in other similar compounds .
Properties
CAS No. |
222546-93-2 |
|---|---|
Molecular Formula |
C11H12F3NO4 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C11H12F3NO4/c1-3-18-9(16)6-5-15-8(10(17)19-4-2)7(6)11(12,13)14/h5,15H,3-4H2,1-2H3 |
InChI Key |
QBAIIZQNMAUQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
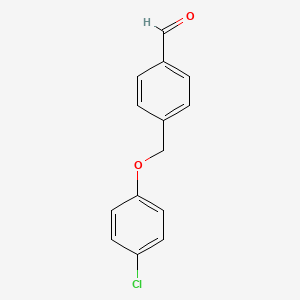
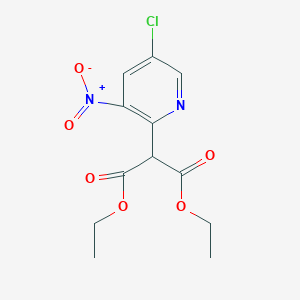
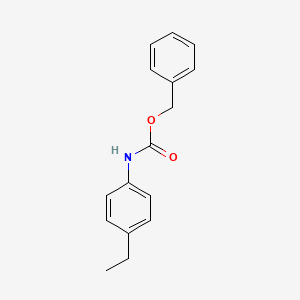
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)

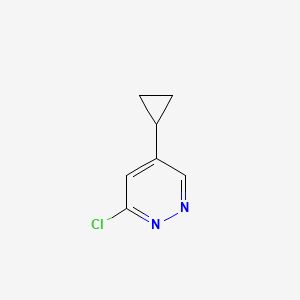
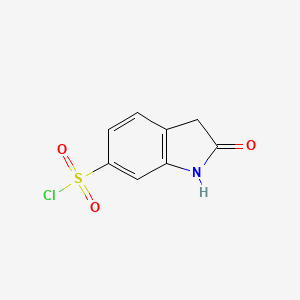
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
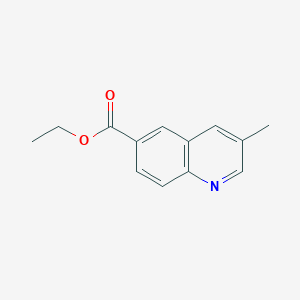
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
